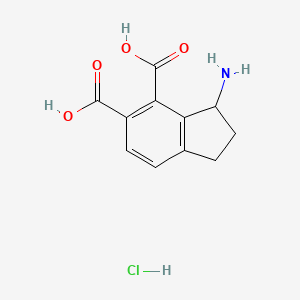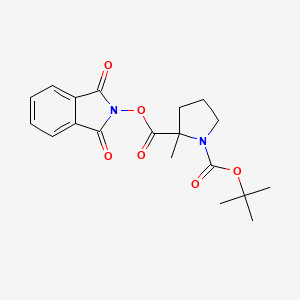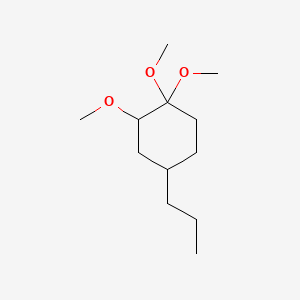![molecular formula C10H18FNO2S B6605703 3-azaspiro[5.5]undecane-3-sulfonyl fluoride CAS No. 2287272-29-9](/img/structure/B6605703.png)
3-azaspiro[5.5]undecane-3-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-azaspiro[5.5]undecane-3-sulfonyl fluoride (3-ASF) is an organofluoride compound which has been used in a variety of scientific research applications. It is a useful reagent for organic synthesis, and has been used in biochemistry and physiology research to study enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Mecanismo De Acción
The mechanism of action of 3-azaspiro[5.5]undecane-3-sulfonyl fluoride is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfonyl fluoride group of 3-azaspiro[5.5]undecane-3-sulfonyl fluoride and the active site of the enzyme or protein. This covalent bond is thought to inhibit the enzyme or protein, leading to the desired biochemical effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-azaspiro[5.5]undecane-3-sulfonyl fluoride depend on the specific enzyme or protein that is being inhibited. In the case of acetylcholinesterase, the inhibition of this enzyme leads to an increase in the levels of acetylcholine in the central nervous system, resulting in increased neurotransmission. In the case of cytochrome P450, the inhibition of this enzyme leads to decreased drug metabolism, which can result in drug toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-azaspiro[5.5]undecane-3-sulfonyl fluoride in lab experiments include its low cost and its ability to form a covalent bond with the active site of the enzyme or protein. The main limitation of using 3-azaspiro[5.5]undecane-3-sulfonyl fluoride is that its mechanism of action is not fully understood, which can lead to unpredictable results in some cases.
Direcciones Futuras
The potential future directions for 3-azaspiro[5.5]undecane-3-sulfonyl fluoride research include further investigation of its mechanism of action, optimization of its synthesis method, and development of new applications for its use in scientific research. Additionally, 3-azaspiro[5.5]undecane-3-sulfonyl fluoride could be further explored as a potential therapeutic agent, as its ability to form covalent bonds with proteins suggests that it could be used to target specific proteins in the body. Finally, 3-azaspiro[5.5]undecane-3-sulfonyl fluoride could be further explored as a potential drug delivery system, as its ability to form covalent bonds with proteins could be used to target drugs to specific sites in the body.
Métodos De Síntesis
3-azaspiro[5.5]undecane-3-sulfonyl fluoride is synthesized from 3-azaspiro[5.5]undecane-3-sulfonamide, which is prepared from 3-azaspiro[5.5]undecane and chlorosulfonyl isocyanate. This is followed by the reaction of the sulfonamide with potassium fluoride and acetic anhydride to form the final product. The reaction is typically carried out in a solvent such as dichloromethane or toluene.
Aplicaciones Científicas De Investigación
3-azaspiro[5.5]undecane-3-sulfonyl fluoride has been used in a number of scientific research applications, including enzyme inhibition, protein-ligand interactions, and other biochemical processes. It has been used to study the inhibition of enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmission in the central nervous system. It has also been used to study the inhibition of the enzyme cytochrome P450, which is involved in drug metabolism. In addition, 3-azaspiro[5.5]undecane-3-sulfonyl fluoride has been used to study the binding of small molecules to proteins, such as the binding of drugs to their target proteins.
Propiedades
IUPAC Name |
3-azaspiro[5.5]undecane-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2S/c11-15(13,14)12-8-6-10(7-9-12)4-2-1-3-5-10/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGXCTFIAPLACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6605630.png)
![1-ethyl-6-{[3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6605635.png)
![rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6605649.png)
![(4E,6RS,10SR,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.0,6,10]henicosa-1(21),4,17,19-tetraene-11,16-dione](/img/structure/B6605652.png)


![ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6605676.png)
![4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate](/img/structure/B6605677.png)
![1-[6-methoxy-5-(4-methoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carbonyloxy]ethyl acetate](/img/structure/B6605686.png)


![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid](/img/structure/B6605717.png)